molecular formula C20H14F4N2O2 B2659002 1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946245-17-6

1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2659002
CAS RN: 946245-17-6
M. Wt: 390.338
InChI Key: MKTIDXJUTBRVBB-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a fluorobenzyl group, a trifluoromethylphenyl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, fluorobenzyl group, trifluoromethylphenyl group, and carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Pharmaceutical Development

This compound, with its fluorinated phenyl groups, is of significant interest in pharmaceutical research. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules. The compound’s structure suggests potential applications in developing new medications for various diseases, including cancer, due to its ability to interact with biological targets more effectively .

Neuropharmacology

The presence of the dihydropyridine moiety in this compound makes it a candidate for neuropharmacological studies. Dihydropyridines are known for their role in calcium channel modulation, which is crucial in treating neurological disorders such as epilepsy and chronic pain . This compound could be explored for its potential to modulate neuronal activity and provide therapeutic benefits in neurodegenerative diseases.

Agrochemical Research

Fluorinated compounds are widely used in agrochemicals due to their enhanced stability and efficacy. This compound could be investigated for its potential as a pesticide or herbicide, leveraging its fluorinated groups to improve pest control properties while minimizing environmental impact .

Material Science

In material science, fluorinated compounds are valued for their unique properties, such as high thermal stability and resistance to chemical degradation. This compound could be utilized in developing advanced materials for electronics, coatings, and other high-performance applications .

Catalysis

The compound’s structure, featuring both fluorinated phenyl groups and a dihydropyridine core, suggests potential applications in catalysis. It could serve as a catalyst or a catalyst precursor in various chemical reactions, including those used in organic synthesis and industrial processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry or materials science, or studying its reactivity in different chemical reactions .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-4-1-3-13(11-15)12-26-10-2-5-17(19(26)28)18(27)25-16-8-6-14(7-9-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIDXJUTBRVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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